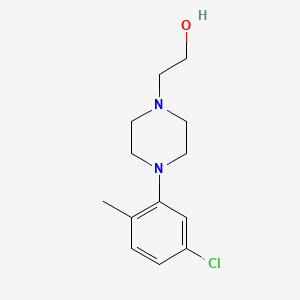

2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol

Descripción general

Descripción

“2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.75 g/mol. Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, is a part of this compound . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Synthesis Analysis

The synthesis of piperazine derivatives, like the compound , often involves cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis

The molecular structure of “2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” can be assigned by HRMS, IR, 1H, and 13C NMR experiments .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives often include aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” can be determined using various spectroscopic techniques such as HRMS, IR, 1H, and 13C NMR .Aplicaciones Científicas De Investigación

Antihistamine Development

This compound is structurally related to cetirizine, a well-known antihistamine . It can be used in the development of new antihistamines that target specific histamine receptors in the body. This could lead to medications with improved efficacy and reduced side effects for conditions like allergies and anaphylaxis.

Neurological Disorder Treatment

The arylpiperazine moiety of the compound is crucial for binding to various neurotransmitter receptors . This makes it a potential candidate for the development of multi-target drugs aimed at treating neurological disorders such as depression, anxiety, and schizophrenia.

Adrenergic Receptor Research

Compounds with an arylpiperazine structure have been shown to interact with alpha1-adrenergic receptors . This interaction is significant for the treatment of conditions like hypertension and benign prostatic hyperplasia. Research into this compound could lead to new insights and treatments involving these receptors.

Pharmacokinetic Enhancer

Piperazine derivatives are known to positively influence the pharmacokinetic properties of drugs . This compound could be used to modify existing pharmaceuticals, improving their absorption, distribution, metabolism, and excretion (ADME) profiles.

Antimicrobial Agent Exploration

The structural complexity of this compound suggests potential antimicrobial properties. It could be synthesized and tested against various bacterial and fungal strains to explore its efficacy as a new class of antimicrobial agent .

Cancer Research

Due to its structural similarity to other bioactive molecules, this compound could be investigated for its anticancer properties. It might interact with specific cellular pathways or receptors involved in cancer cell proliferation and survival .

Direcciones Futuras

The future directions for “2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” could involve further exploration of its biological activity and potential applications in pharmaceuticals . Further studies could also focus on the development of novel synthetic methods for piperazine derivatives .

Mecanismo De Acción

Target of Action

The compound contains a piperazine moiety, which is a common structural feature in many biologically active compounds. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors such as adrenergic receptors .

Biochemical Pathways

Compounds that target adrenergic receptors can influence a variety of physiological processes, including smooth muscle contraction and neurotransmitter release .

Pharmacokinetics

The presence of a piperazine ring can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Modulation of adrenergic receptor activity can have a wide range of effects, depending on the specific receptor subtype and the tissue in which it is expressed .

Propiedades

IUPAC Name |

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-11-2-3-12(14)10-13(11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEHAGXPXWBSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol | |

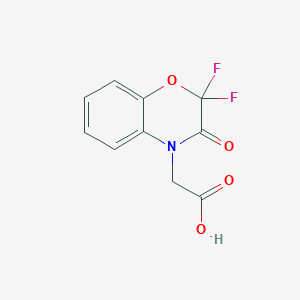

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine](/img/structure/B1470147.png)

![3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1470153.png)

![1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B1470154.png)

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1470155.png)